

# Unveiling the Solid-State Architecture of p-Phenylenediacetic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *p*-Phenylenediacetic acid

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This technical guide provides an in-depth analysis of the crystal structure of **p-Phenylenediacetic acid** (p-PDA), a versatile building block in supramolecular chemistry and materials science. The following sections detail the precise atomic arrangement determined by single-crystal X-ray diffraction, the experimental protocols for its synthesis and crystallization, and a visual representation of the structural determination workflow. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this foundational molecule.

## Core Crystallographic Data

The crystal structure of **p-Phenylenediacetic acid** has been determined with high precision. The compound crystallizes in the monoclinic system with the space group  $P2_1/c$ . A key feature of the structure is the presence of a crystallographically imposed center of symmetry within the molecule. The asymmetric unit contains one-half of the p-PDA molecule.

The crystal packing is dominated by intermolecular O—H...O hydrogen bonds, which link the molecules into chains extending along the direction. These chains are subsequently stacked along the b-axis, forming a stable three-dimensional network.<sup>[1]</sup> The acetic acid group is oriented nearly perpendicular to the plane of the benzene ring, with a dihedral angle of 84.46 (6)°.<sup>[1]</sup>

A summary of the key crystallographic data is presented in Table 1.

Parameter	Value
Chemical Formula	C <sub>10</sub> H <sub>10</sub> O <sub>4</sub>
Molecular Weight	194.18 g/mol
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	10.2747 (4)[1]
b (Å)	4.7218 (2)[1]
c (Å)	10.1686 (4)[1]
β (°)	116.220 (2)[1]
Volume (Å <sup>3</sup> )	442.57 (3)[1]
Z	2[1]
Temperature (K)	100.0 (1)[1]
Radiation Wavelength (Å)	0.71073 (Mo Kα)
R-factor (%)	4.1[1]
CCDC Deposition Number	654924

Table 1: Crystallographic Data for **p-Phenylenediacetic Acid**.

## Experimental Protocols

### Synthesis and Crystallization of p-Phenylenediacetic Acid

Commercial grade **p-Phenylenediacetic acid** was utilized for the crystallization experiments. Single crystals suitable for X-ray diffraction were obtained through the slow evaporation of a solvent mixture.

Procedure:

- 19.42 mg (0.1 mmol) of **p-Phenylenediacetic acid** was dissolved in a 2:1 (v/v) mixture of methanol and chloroform.[\[1\]](#)
- The resulting solution was allowed to stand undisturbed at ambient temperature.
- Slow evaporation of the solvents over a period of several days yielded colorless, single crystals of **p-Phenylenediacetic acid**.[\[1\]](#)

## X-ray Diffraction Data Collection and Structure Refinement

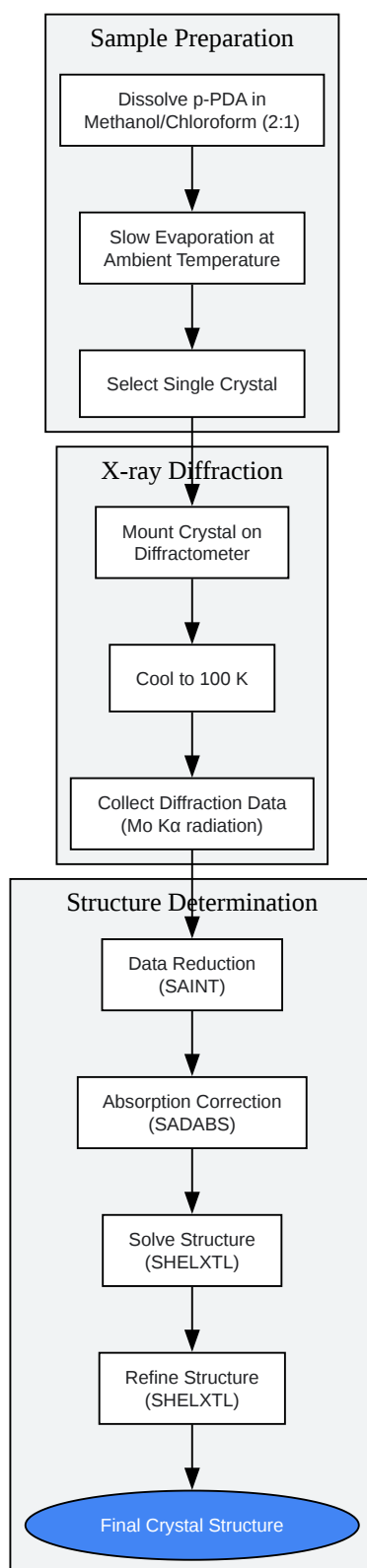
The determination of the crystal structure was performed using a Bruker SMART APEXII CCD area-detector diffractometer.

Procedure:

- A suitable single crystal with dimensions 0.56 x 0.23 x 0.04 mm was selected and mounted on the diffractometer.[\[1\]](#)
- The crystal was cooled to 100.0 (1) K using an Oxford Cryosystem Cobra low-temperature attachment.[\[1\]](#)
- X-ray diffraction data were collected using Mo K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ).
- A total of 6558 reflections were measured, of which 1293 were independent.[\[1\]](#)
- The structure was solved and refined using the SHELXTL software package.[\[1\]](#)
- All hydrogen atoms were located in a difference map and were refined isotropically.[\[1\]](#)
- A multi-scan absorption correction was applied using SADABS.[\[1\]](#)

## Visualizing the Experimental Workflow

The following diagram illustrates the key stages involved in the determination of the crystal structure of **p-Phenylenediacetic acid**, from sample preparation to final data analysis.



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Caption: Experimental workflow for the crystal structure determination of **p-Phenylenediacetic acid**.

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## References

- 1. p-Phenylenediacetic acid | C<sub>10</sub>H<sub>10</sub>O<sub>4</sub> | CID 81760 - PubChem [pubchem.ncbi.nlm.nih.gov]
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